1-(5-Bromo-2-methylphenyl)propan-1-amine
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Overview
Description
1-(5-Bromo-2-methylphenyl)propan-1-amine is an organic compound that belongs to the class of substituted amphetamines It features a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-methylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylpropan-1-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-methylphenylpropan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-methylphenylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenylpropan-1-amine: Lacks the bromine substitution, resulting in different reactivity and biological activity.
1-(4-Bromo-2-methylphenyl)propan-1-amine: Similar structure but with bromine at a different position, leading to variations in chemical properties.
1-(5-Chloro-2-methylphenyl)propan-1-amine:
Uniqueness
1-(5-Bromo-2-methylphenyl)propan-1-amine is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and potential biological interactions. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVMELBLOGKMAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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